molecular formula C11H16Cl2N4 B13993207 5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride

5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride

Katalognummer: B13993207
Molekulargewicht: 275.17 g/mol
InChI-Schlüssel: QIELKJUWQQEEQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride is a synthetic compound belonging to the imidazopyridine class. Imidazopyridines are known for their diverse biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride typically involves the formation of the imidazopyridine core followed by the introduction of the chloro and neopentyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with neopentylamine in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in various therapeutic applications.

    Imidazo[1,5-a]pyridine: Exhibits a range of pharmacological properties.

Uniqueness

5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C11H16Cl2N4

Molekulargewicht

275.17 g/mol

IUPAC-Name

5-chloro-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C11H15ClN4.ClH/c1-11(2,3)6-16-9-7(14-10(16)13)4-5-8(12)15-9;/h4-5H,6H2,1-3H3,(H2,13,14);1H

InChI-Schlüssel

QIELKJUWQQEEQX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)Cl)N=C1N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.